molecular formula C8H7BF2O4 B1386986 (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid CAS No. 1190989-09-3

(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1386986
CAS No.: 1190989-09-3
M. Wt: 215.95 g/mol
InChI Key: DFSQCSAZKURRRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its molecular formula C8H7BF2O4C_8H_7BF_2O_4 and a molecular weight of approximately 215.95 g/mol. The presence of two fluorine atoms and a methoxycarbonyl group on the phenyl ring enhances its reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Pharmaceutical Development

(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its unique structure allows for targeted modifications that enhance drug efficacy. For instance, it has been investigated for its potential in synthesizing kinase inhibitors, which are crucial in cancer therapy .

Organic Synthesis

This compound is extensively used in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction is essential for constructing complex organic molecules, enabling the creation of diverse compounds with potential applications in drug discovery and materials science.

Table 1: Comparison of Boronic Acids in Organic Synthesis

Compound NameStructure FeaturesApplications
This compoundTwo fluorine atoms, methoxycarbonyl groupDrug synthesis, complex organic molecules
3-Fluoro-4-(methoxycarbonyl)phenylboronic acidOne fluorine atomSimilar applications but less reactivity
4-Methoxycarbonylphenylboronic acidMethoxycarbonyl group onlyLimited to simpler reactions

Bioconjugation

The boronic acid functionality enables the formation of stable bonds with diols, making it useful in bioconjugation processes for developing targeted drug delivery systems and diagnostic tools. This application is particularly relevant in creating conjugates that can selectively target cancer cells .

Material Science

In material science, this compound is utilized in the synthesis of functionalized polymers and advanced materials. These materials are important for electronics and coatings due to their specific properties derived from the unique functional groups present on the boronic acid .

Case Study 1: Synthesis of Kinase Inhibitors

Research has demonstrated that this compound can be effectively used to synthesize novel kinase inhibitors. These inhibitors showed promising results in preclinical trials for various cancers, showcasing the compound's potential as a therapeutic agent.

Case Study 2: Development of Targeted Drug Delivery Systems

A study explored the use of this boronic acid derivative in bioconjugation techniques to create drug delivery systems that specifically target tumor cells. The results indicated enhanced efficacy and reduced side effects compared to traditional therapies .

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid: C8H7BF2O4

    (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid: C8H7BF2O4

    (2,6-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid: C8H7BF2O4

Uniqueness

This compound is unique due to the specific positioning of the difluoro and methoxycarbonyl groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions . This makes it a valuable reagent for synthesizing specific biaryl compounds that may not be easily accessible using other boronic acids .

Biological Activity

(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is a fluorinated phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its antiproliferative effects against cancer cells and its antimicrobial properties.

The compound is characterized by the presence of fluorine substituents at the 3 and 5 positions of the phenyl ring, and a methoxycarbonyl group at the para position. These modifications influence its acidity, stability, and interaction with biological targets.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study assessed its effects using the sulforhodamine B (SRB) assay across five different cancer cell lines, including ovarian (A2780), breast (MCF7), and lung cancer cells (A549). The results indicated that this compound can induce cell cycle arrest and apoptosis, particularly in the G2/M phase.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
A278015.2G2/M arrest, apoptosis via caspase activation
MCF7200Minimal activity observed
A54944.6Moderate activity; apoptosis induction

The structure-activity relationship (SAR) analysis revealed that the presence of fluorine atoms enhances the compound's ability to induce cell death, with specific positions of substitution being critical for activity. For instance, derivatives with fluorine at the ortho position showed increased potency compared to those with para or meta substitutions .

The mechanism underlying the antiproliferative effects involves several pathways:

  • Cell Cycle Arrest : The compound leads to significant accumulation of p21, a cyclin-dependent kinase inhibitor, resulting in G2/M phase arrest.
  • Apoptosis Induction : Increased caspase-3 activity was observed, indicating activation of apoptotic pathways. Flow cytometry analyses confirmed an increase in aneuploid and tetraploid cells post-treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate moderate efficacy against various bacterial strains including Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of some established antifungal agents like Tavaborole .

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)Activity Level
Escherichia coli32Moderate
Bacillus cereus16High
Candida albicans64Low

The compound's mechanism against bacteria is thought to involve interference with essential bacterial enzymes similar to those targeted by other boron-containing compounds .

Case Studies

  • Ovarian Cancer Treatment : A clinical study focused on the use of boronic acids in combination therapies for treating resistant ovarian cancer highlighted the potential role of this compound in overcoming drug resistance through apoptosis induction.
  • Antimicrobial Efficacy : Another case study investigated its effectiveness as an antibacterial agent against Candida albicans, confirming its potential as a therapeutic option for fungal infections resistant to conventional treatments .

Properties

IUPAC Name

(3,5-difluoro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSQCSAZKURRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283306
Record name 1-Methyl 4-borono-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190989-09-3
Record name 1-Methyl 4-borono-2,6-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190989-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 4-borono-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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